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Compound of Interest

Compound Name: Pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B188559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered

significant attention in medicinal chemistry due to its diverse pharmacological activities.

Analogs of this core structure have been extensively investigated as potent inhibitors of various

biological targets, leading to the development of promising candidates for the treatment of a

range of diseases, including cancer and neurological disorders. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-b]pyrazine

analogs against several key protein targets, supported by experimental data and detailed

protocols.

I. Epidermal Growth Factor Receptor (EGFR)
Inhibition
Pyrido[2,3-b]pyrazine derivatives have emerged as potent inhibitors of Epidermal Growth

Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in non-small cell lung

cancer (NSCLC). SAR studies have focused on optimizing substitutions at various positions of

the pyrido[2,3-b]pyrazine core to enhance inhibitory activity against both wild-type and mutant

forms of EGFR.

Structure-Activity Relationship (SAR) Summary:
Position 2: An unsubstituted position 2 on the pyridopyrazine core has been found to be

important for activity against erlotinib-resistant cell lines.[1]
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Position 7: The nature and position of heteroaromatic substituents at this position

significantly influence the inhibitory potency.

General Features: Many potent EGFR inhibitors incorporating a pyrido[2,3-b]pyrazine or a

related scaffold feature a substituted aniline or similar moiety, which occupies the ATP-

binding site of the kinase.

Comparative Inhibitory Activity of Pyrido[2,3-b]pyrazine
Analogs against EGFR
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Compound Modifications
Target Cell
Line

IC50 (µM) Reference

7n

Heteroaromatic

moiety at

position 7

PC9 (erlotinib-

sensitive)
0.09 [1]

PC9-ER

(erlotinib-

resistant)

0.15 [1]

7f
Pyrido[2,3-b][2]

[3]oxazine core

HCC827 (EGFR

exon 19 deletion)
0.09 [4][5]

NCI-H1975

(EGFR

L858R/T790M)

0.89 [4][5]

A-549 (wild-type

EGFR)
1.10 [4][5]

7g
Pyrido[2,3-b][2]

[3]oxazine core
HCC827 - [4][5]

NCI-H1975 - [4][5]

A-549 - [4][5]

7h
Pyrido[2,3-b][2]

[3]oxazine core
HCC827 - [4][5]

NCI-H1975 - [4][5]

A-549 - [4][5]

Note: Specific IC50 values for compounds 7g and 7h were not provided in the source material,

but they were identified as promising candidates alongside 7f.

EGFR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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